![molecular formula C18H14Cl4N4O4 B7819124 (E)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;nitric acid](/img/structure/B7819124.png)

(E)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;nitric acid

Übersicht

Beschreibung

Oxiconazolnitrat ist ein Antimykotikum, das häufig in topischen Formulierungen vorkommt. Es wird unter den Markennamen Oxistat und Oxistat vertrieben und zur Behandlung verschiedener Hautinfektionen wie Fußpilz, Jock Juckreiz und Ringwurm verwendet . Die Verbindung ist ein Breitband-Imidazol-Derivat, dessen antimykotische Aktivität hauptsächlich aus der Hemmung der Ergosterol-Biosynthese resultiert, die für die Integrität der Zellmembran entscheidend ist .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

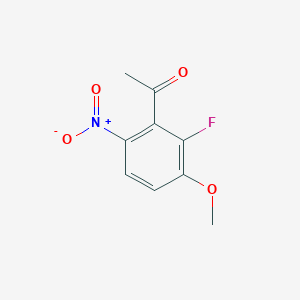

Oxiconazolnitrat kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die den Imidazolring und Dichlorbenzol-Derivate betreffen. Die Synthese umfasst in der Regel die folgenden Schritte:

Bildung des Imidazolrings: Dieser Schritt beinhaltet die Reaktion von Glyoxal mit Ammoniak und Formaldehyd, um Imidazol zu bilden.

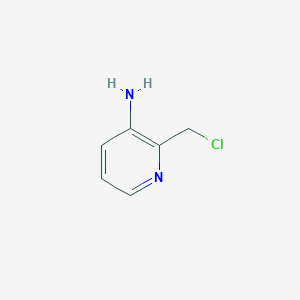

Substitutionsreaktion: Der Imidazolring wird dann in Gegenwart einer Base mit 2,4-Dichlorbenzylchlorid umgesetzt, um 1-(2,4-Dichlorphenyl)-2-(1H-imidazol-1-yl)ethanon zu bilden.

Oxime-Bildung: Die Ketongruppe im Zwischenprodukt wird durch Reaktion mit Hydroxylaminhydrochlorid in ein Oxime umgewandelt.

Nitrierung: Der letzte Schritt beinhaltet die Nitrierung des Oximes, um Oxiconazolnitrat zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von Oxiconazolnitrat beinhaltet ähnliche synthetische Wege, jedoch in größerem Maßstab. Das Verfahren ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig Hochdruckreaktoren und kontinuierliche Fließsysteme, um eine gleichmäßige Produktion zu gewährleisten. Die Verwendung von hochreinen Reagenzien und Lösungsmitteln ist entscheidend, um die gewünschte Produktqualität zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxiconazolnitrat durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Oxiconazolnitrat kann zu verschiedenen Oxidationsprodukten oxidiert werden, abhängig von den verwendeten Bedingungen und Reagenzien.

Reduktion: Die Verbindung kann zu den entsprechenden Amin-Derivaten reduziert werden.

Substitution: Oxiconazolnitrat kann Substitutionsreaktionen eingehen, insbesondere am Imidazolring und am Dichlorbenzol-Rest.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Halogenierungsmittel und Basen wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Oxidationsprodukte: Verschiedene Carbonsäuren und Ketone.

Reduktionsprodukte: Amine und Alkohole.

Substitutionsprodukte: Halogenierte Derivate und andere substituierte Imidazolverbindungen.

Wissenschaftliche Forschungsanwendungen

Oxiconazolnitrat hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung von Imidazol-Derivaten und deren Reaktivität verwendet.

Biologie: Untersucht wegen seiner antimykotischen Eigenschaften und seiner Auswirkungen auf die Zellmembranen von Pilzen.

Medizin: Wird bei der Entwicklung topischer Antimykotika zur Behandlung von Hautinfektionen eingesetzt.

Industrie: Wird bei der Formulierung von antimykotischen Cremes und Salben verwendet.

Wirkmechanismus

Oxiconazolnitrat übt seine antimykotische Wirkung durch Hemmung der Ergosterol-Biosynthese aus, die für die Integrität der Zellmembran von Pilzen unerlässlich istZusätzlich wurde gezeigt, dass Oxiconazolnitrat die DNA-Synthese hemmt und die intrazellulären ATP-Konzentrationen unterdrückt, was zu seiner antimykotischen Aktivität beiträgt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

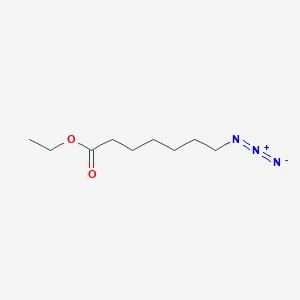

Oxiconazole nitrate can be synthesized through a series of chemical reactions involving the imidazole ring and dichlorobenzene derivatives. The synthesis typically involves the following steps:

Formation of the imidazole ring: This step involves the reaction of glyoxal with ammonia and formaldehyde to form imidazole.

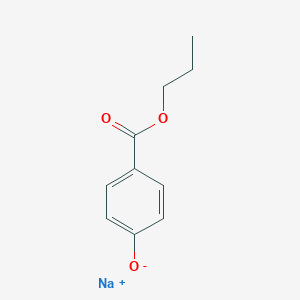

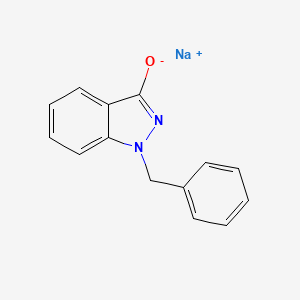

Substitution reaction: The imidazole ring is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base to form 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone.

Oxime formation: The ketone group in the intermediate is converted to an oxime by reacting with hydroxylamine hydrochloride.

Nitration: The final step involves the nitration of the oxime to form oxiconazole nitrate.

Industrial Production Methods

Industrial production of oxiconazole nitrate involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Oxiconazole nitrate undergoes several types of chemical reactions, including:

Oxidation: Oxiconazole nitrate can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: Oxiconazole nitrate can undergo substitution reactions, particularly at the imidazole ring and the dichlorobenzene moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve halogenating agents and bases such as sodium hydroxide.

Major Products Formed

Oxidation products: Various carboxylic acids and ketones.

Reduction products: Amines and alcohols.

Substitution products: Halogenated derivatives and other substituted imidazole compounds.

Wissenschaftliche Forschungsanwendungen

Oxiconazole nitrate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in the study of imidazole derivatives and their reactivity.

Biology: Investigated for its antifungal properties and its effects on fungal cell membranes.

Medicine: Used in the development of topical antifungal treatments for skin infections.

Industry: Employed in the formulation of antifungal creams and ointments.

Wirkmechanismus

Oxiconazole nitrate exerts its antifungal effects by inhibiting ergosterol biosynthesis, which is essential for the integrity of the fungal cell membraneAdditionally, oxiconazole nitrate has been shown to inhibit DNA synthesis and suppress intracellular concentrations of ATP, further contributing to its antifungal activity .

Vergleich Mit ähnlichen Verbindungen

Oxiconazolnitrat ist unter den Antimykotika einzigartig aufgrund seiner Breitbandaktivität und seiner Fähigkeit, die Ergosterol-Biosynthese zu hemmen. Zu den ähnlichen Verbindungen gehören:

Clotrimazol: Ein weiteres Imidazol-Derivat mit antimykotischen Eigenschaften.

Miconazol: Ähnlich in Struktur und Funktion, zur Behandlung von Pilzinfektionen eingesetzt.

Ketoconazol: Ein starkes Antimykotikum mit einem ähnlichen Wirkmechanismus.

Econazol: Ein weiteres Imidazol-Derivat mit breitspektriger antimykotischer Aktivität.

Oxiconazolnitrat zeichnet sich durch seine hohe Wirksamkeit und seine geringe Tendenz zur Entwicklung von Resistenzen aus, was es zu einer wertvollen Verbindung bei der Behandlung von Pilzinfektionen macht .

Eigenschaften

IUPAC Name |

(E)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;nitric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl4N3O.HNO3/c19-13-2-1-12(16(21)7-13)10-26-24-18(9-25-6-5-23-11-25)15-4-3-14(20)8-17(15)22;2-1(3)4/h1-8,11H,9-10H2;(H,2,3,4)/b24-18-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNOAGNOIPTWPT-XWASNXTISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CON=C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)CO/N=C(/CN2C=CN=C2)\C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl4N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64211-46-7 | |

| Record name | (Z)-1-[2-(2,4-dichlorophenyl)-2-[[(2,4-dichlorophenyl)oxy]imino]ethyl]-1H-imidazole mononitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B7819109.png)

![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride](/img/structure/B7819122.png)